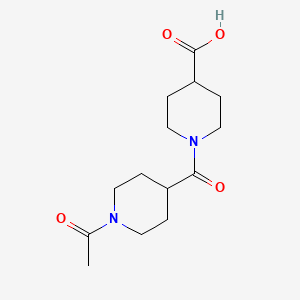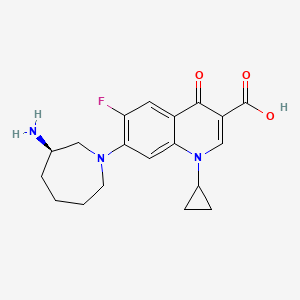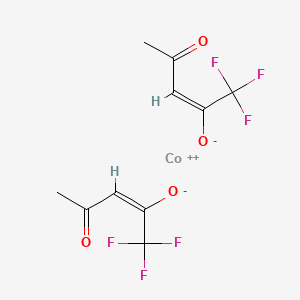
4-O-(E)-阿魏酰奎尼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(E)-Feruloylquinic Acid (4-FEQA) is a naturally occurring phenolic acid found in a variety of plants and vegetables. It has been studied extensively for its potential health benefits, and its use as a therapeutic agent in treating various diseases.
科学研究应用
抗癌活性
阿魏酸 (FA) 及其衍生物已显示出良好的抗癌活性。 它们可以抑制多种恶性肿瘤的发生和发展,如肝癌、肺癌、结肠癌和乳腺癌 {svg_1}. FA 可以通过诱导细胞内活性氧 (ROS) 的产生而引起线粒体凋亡。 它还可以干扰癌细胞的细胞周期,使大多数癌细胞停滞在 G0/G1 期,并通过诱导自噬发挥抗肿瘤作用 {svg_2}.
抗炎和镇痛作用
FA 具有抗炎和镇痛作用 {svg_3}. 这使得它在治疗以炎症和疼痛为特征的疾病中具有潜在的用途。
抗辐射作用
已发现 FA 具有抗辐射作用 {svg_4}. 这可能使其在保护癌症治疗中放射治疗引起的损伤方面发挥作用。
增强免疫作用
FA 具有增强免疫作用 {svg_5}. 这表明它可能被用于增强免疫系统。
抑制细胞迁移和侵袭
FA 可以抑制肿瘤细胞迁移,细胞外基质侵袭 {svg_6}, 这对于肿瘤浸润行为和转移过程至关重要。
改善化疗疗效
FA 可以协同提高化疗药物的疗效并减少不良反应 {svg_7}. 这可能使其成为癌症治疗中一种有价值的辅助手段。
调节肿瘤细胞信号通路
FA 作用于一系列细胞内和细胞外靶标,参与调节肿瘤细胞信号通路,包括磷脂酰肌醇 3 激酶 (PI3K)/蛋白激酶 B (AKT)、B 细胞淋巴瘤 2 (Bcl-2) 和肿瘤蛋白 53 (P53) 通路 {svg_8}.
药物递送的潜在作用
FA 衍生物和纳米脂质体作为药物递送平台,对肿瘤耐药具有重要的调节作用 {svg_9}. 这表明它们可能被用于增强抗癌药物的递送。
作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-O-(E)-Feruloylquinic Acid involves the esterification of quinic acid with ferulic acid. The reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Quinic acid", "Ferulic acid", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve quinic acid and ferulic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add the coupling agent (DCC or DIC) and the catalyst (DMAP or DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure 4-O-(E)-Feruloylquinic Acid." ] } | |
CAS 编号 |
96646-16-1 |
分子式 |
C₁₇H₂₀O₉ |
分子量 |
368.34 |
同义词 |
[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







